molecular formula C19H16ClFN2O3 B10940052 (2E)-3-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

(2E)-3-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

Cat. No.: B10940052
M. Wt: 374.8 g/mol
InChI Key: IECIRZPLXOPCKW-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps include:

Industrial Production Methods

Industrial production of (E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE .

Scientific Research Applications

(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a model compound in studying herbicide mechanisms and developing new herbicidal agents.

    Biology: Investigated for its effects on plant physiology and cellular processes.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in agricultural practices for weed control and crop protection.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves the inhibition of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species, causing cell membrane disruption and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is unique due to its specific chemical structure, which provides distinct herbicidal properties and selectivity for certain crops. Its rapid absorption and contact action make it effective in controlling a wide range of broadleaf weeds .

Properties

Molecular Formula

C19H16ClFN2O3

Molecular Weight

374.8 g/mol

IUPAC Name

(E)-3-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C19H16ClFN2O3/c1-2-23-17(9-10-22-23)18(24)7-6-14-4-5-15(26-14)12-25-19-8-3-13(21)11-16(19)20/h3-11H,2,12H2,1H3/b7-6+

InChI Key

IECIRZPLXOPCKW-VOTSOKGWSA-N

Isomeric SMILES

CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl

Canonical SMILES

CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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